Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H16BrN5O6S and its molecular weight is 522.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Heterocyclic System Synthesis : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized for the preparation of various heterocyclic compounds, demonstrating the chemical versatility of related compounds in synthesizing complex heterocyclic systems with potential therapeutic applications (R. Toplak et al., 1999).
Anticancer and Anti-inflammatory Agents : Novel heterocyclic compounds derived from similar complex molecules showed significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Dual Inhibitors of Enzymes : Compounds with structural similarities to the mentioned chemical were synthesized and evaluated as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential as antitumor agents (A. Gangjee et al., 2005).
Antimicrobial Activity : The synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, related to the chemical structure , exhibited antimicrobial activity, showcasing the potential for developing new antimicrobial agents (V. L. Gein et al., 2020).
Properties
IUPAC Name |
methyl 4-[[2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O6S/c1-30-18(29)9-2-4-10(5-3-9)22-13(26)8-32-19-24-15(21)14(17(28)25-19)23-16(27)11-6-7-12(20)31-11/h2-7H,8H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBAUPXIQAFEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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